H-Leu-leu-ome hcl
Overview
Description
L-Leucyl-L-Leucine methyl ester (LLME) is a lysosomal condensation product that has been reported to be cytotoxic towards natural killer cells and CD4+ and CD8+ T lymphocytes without affecting helper T cells and B cells. It has also been shown to induce death of monocytes, polymorphonuclear leukocytes, and myeloid tumor cells. Upon entry into cells via receptor-mediated endocytosis, LLME undergoes a condensation process catalyzed by dipeptidyl peptidase I (DPPI) in lysosomes. This condensation leads to lysosomal rupture and DNA fragmentation in DPPI-expressing immune cells such as cytotoxic T cells and natural killer cells.
L-Leucyl-L-Leucine methyl ester (LLME) is a lysosomal condensation product that has been reported to be cytotoxic towards natural killer cells and CD4 It has also been shown to induce death of monocytes, polymorphonuclear leukocytes, and myeloid tumor cells. Upon entry into cells via receptor-mediated endocytosis, LLME undergoes a condensation process catalyzed by dipeptidyl peptidase I (DPPI) in lysosomes. This condensation leads to lysosomal rupture and DNA fragmentation in DPPI-expressing immune cells such as cytotoxic T cells and natural killer cells.
Mechanism of Action
Target of Action
H-Leu-Leu-OMe Hydrochloride, also known as Methyl leucylleucinate HCl, primarily targets proteases . Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. They play a crucial role in numerous physiological processes, including digestion, immune response, cell cycle progression, and apoptosis .
Mode of Action
H-Leu-Leu-OMe Hydrochloride interacts with proteases, affecting their specificity, mechanism, and kinetics of action . This interaction can be used to investigate the role of proteases in physiological processes and for designing inhibitors .
Biochemical Pathways
The compound induces endolysosomal pathway stress . The endolysosomal pathway is involved in the transport of proteins and other macromolecules to lysosomes for degradation. Stress in this pathway can lead to the disruption of cellular homeostasis and induce cell death .
Result of Action
H-Leu-Leu-OMe Hydrochloride selectively eliminates lymphocytes with cytotoxic potential . It can also induce cell death in immune cells such as mast cells, phagocytes, monocytes/macrophages, and natural killer cells . This is achieved through protease-dependent cell death, a form of apoptosis .
Biochemical Analysis
Biochemical Properties
H-Leu-Leu-OMe Hydrochloride selectively eliminates lymphocytes with cytotoxic potential . It can also induce endolysosomal pathway stress . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Cellular Effects
It is known to influence cell function by selectively eliminating lymphocytes with cytotoxic potential . The impact on cell signaling pathways, gene expression, and cellular metabolism is not specified in the available literature.
Molecular Mechanism
It is known to exert its effects at the molecular level by inducing endolysosomal pathway stress . The details of any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not specified in the available literature.
Biological Activity
H-Leu-Leu-OMe hydrochloride (H-Leu-Leu-OMe HCl) is a dipeptide derivative of leucine, notable for its biological activities, particularly in immunology and cell biology. This compound has been investigated for its effects on various cell types, including lymphocytes and parasitic organisms. The following sections summarize the key findings regarding its biological activity, mechanisms of action, and implications for therapeutic applications.
- Molecular Formula : C₁₃H₂₇ClN₂O₃
- Molecular Weight : 281.82 g/mol
- Solubility : Soluble in methanol
- Melting Point : 171-184 °C
This compound exhibits lysosomotropic properties , meaning it preferentially accumulates in lysosomes. This accumulation leads to lysosomal destabilization, which is crucial for its cytotoxic effects on specific cell types.
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Cytotoxicity in Lymphocytes :
- H-Leu-Leu-OMe selectively induces necrosis in cytotoxic lymphocytes while sparing helper T cells and B cells. This selectivity is attributed to the higher levels of dipeptidyl peptidase I (DPP I) in cytotoxic lymphocytes, which metabolizes H-Leu-Leu-OMe into membranolytic metabolites that promote cell death .
- In studies, exposure to H-Leu-Leu-OMe resulted in a significant increase in necrotic cell populations over time, indicating that necrosis is the primary mode of cell death induced by this compound .
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Effects on Trypanosoma brucei :
- H-Leu-Leu-OMe has shown potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound disrupts lysosomal integrity in the parasite, leading to necrotic cell death .
- Flow cytometry and immunofluorescence studies demonstrated that treatment with H-Leu-Leu-OMe caused fragmentation of lysosomes and an increase in necrotic cells within a few hours of exposure .
Table 1: Summary of Biological Activities
Table 2: Uptake Kinetics of H-Leu-Leu-OMe
Cell Type | Concentration (µM) | Uptake Rate (nmol/10^6 cells) | Km (µM) |
---|---|---|---|
Monocytes | 250 | 15 ± 2 | 100-200 |
Cytotoxic T cells | 250 | 20 ± 3 | 100-200 |
B cells | 250 | 5 ± 1 | N/A |
Case Studies
- Study on Cytotoxic Lymphocytes :
- Impact on T. brucei :
Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3.ClH/c1-8(2)6-10(14)12(16)15-11(7-9(3)4)13(17)18-5;/h8-11H,6-7,14H2,1-5H3,(H,15,16);1H/t10-,11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXQFTNCULOWRV-ACMTZBLWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6491-83-4 | |
Record name | Methyl leucylleucinate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006491834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 76R0TP2LNW | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76R0TP2LNW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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